4-Methoxyphenethyl iodide
Description
4-Methoxyphenethyl iodide (C₉H₁₁IO) is an organic iodide compound featuring a phenethyl group substituted with a methoxy (-OCH₃) moiety at the para position of the aromatic ring. Synthesis likely involves alkylation of 4-methoxyphenethyl alcohol with hydroiodic acid or via quaternization reactions similar to methods described for methyl iodide . Key properties, such as solubility and melting point, can be inferred from structurally related iodides discussed below.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVQNMKNZBTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301887 | |
| Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38954-00-6 | |
| Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl iodide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction typically involves refluxing the alcohol with 47% hydriodic acid, resulting in the substitution of the hydroxyl group with an iodine atom .
Industrial Production Methods: In industrial settings, the production of 4-methoxyphenethyl iodide often involves the use of high-purity reagents and controlled reaction conditions to ensure optimal yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Synthetic Context of Related Compounds
The search results focus on derivatives of 4-methoxyphenethylamine and related sulfonamides, such as:
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N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide (3 ) and its alkylated analogs (5a–j ) .
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4-iminothiazolidin-2-ones and their pharmacological evaluation .
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Mycobacterium tuberculosis inhibitors (e.g., the 4PP series) involving piperidinyl and cyclohexyl substituents .
These studies emphasize amide bond formation , alkylation , and sulfonylation but do not mention iodinated derivatives.
Hypervalent Iodine Chemistry
Result discusses hypervalent iodine(III) reagents (e.g., PhICl₂, ArIF₂) in organic synthesis, including:
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Electrophilic aromatic substitutions and oxidative coupling reactions.
While this highlights iodine’s role in bond-forming reactions, 4-methoxyphenethyl iodide is not explicitly cited as a substrate or intermediate.
Acetate and Sulfonamide Derivatives
Result details the synthesis of 4-methoxyphenethyl acetate and structurally related esters, but iodides are absent from these protocols.
Critical Gaps in Data
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No experimental procedures, yields, or mechanistic insights for reactions involving 4-methoxyphenethyl iodide were identified.
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Tables in the sources ( ) report yields and physical properties for unrelated compounds (e.g., thiazolidinones, piperidinyl sulfonamides).
Recommendations for Further Research
To address this gap, consider exploring:
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Nucleophilic substitution reactions (e.g., coupling with amines or thiols).
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Cross-coupling catalysis (e.g., Suzuki-Miyaura or Ullmann reactions).
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Hypervalent iodine-mediated transformations , leveraging the iodide as a precursor.
Primary literature searches in specialized databases (e.g., SciFinder, Reaxys) are advised to locate specific studies on this compound.
Scientific Research Applications
4-Methoxyphenethyl iodide has several applications in scientific research:
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and its role in drug development.
Mechanism of Action
The mechanism of action of 4-methoxyphenethyl iodide largely depends on its application. In the context of perovskite solar cells, it functions as a passivation layer, improving the efficiency and stability of the cells by reducing interface defects and enhancing carrier transport . In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by other nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Aromatic Iodides with Methoxy Substituents
4-Methoxyanilinium Iodide (C₇H₁₀NO⁺·I⁻)
- Structure : Features a methoxy-substituted anilinium cation paired with iodide. Exhibits N–H···I hydrogen bonding and weaker C–H···I interactions in the crystal lattice .
- Contrast with 4-Methoxyphenethyl Iodide : The anilinium cation introduces ionic character, whereas 4-methoxyphenethyl iodide is covalent. This difference impacts solubility (ionic compounds like 4-methoxyanilinium iodide are typically water-soluble) and thermal stability.
2-Iodo-4-methoxyphenylamine (C₇H₈INO)
- Structure : Aromatic amine with iodine and methoxy groups at adjacent positions.
- Reactivity : The amine group enables participation in diazotization and coupling reactions, unlike 4-methoxyphenethyl iodide, which lacks such functional groups .
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.
Table 1: Comparison of Aromatic Iodides
Aliphatic Iodides
Methyl Iodide (CH₃I)
- Physical Properties : Volatile liquid (b.p. 42°C) with high atmospheric mixing ratios (2.4 pptv) .
- Reactivity : Widely used as a methylating agent in organic synthesis (e.g., methylation of alcohols and amines) .
- Environmental Impact : Acts as a marine biogenic halogen, contributing to ozone depletion .
- Contrast with 4-Methoxyphenethyl Iodide : The phenethyl group in 4-methoxyphenethyl iodide reduces volatility and enhances steric hindrance, slowing alkylation kinetics compared to methyl iodide.
Table 2: Aliphatic vs. Arylalkyl Iodides
Inorganic Iodides
Potassium Iodide (KI)
- Properties : Ionic salt with high water solubility (29.8% at 20°C) and melting point (686°C) .
- Applications : Used in medicine (e.g., thyroid protection) and as a precursor in organic synthesis.
Copper Iodide (CuI)
- Properties : Covalent solid with applications in catalysis and photovoltaics. Turns brown upon light exposure due to iodine release .
- Contrast with 4-Methoxyphenethyl Iodide : CuI’s semiconductor properties make it suitable for solar cells (e.g., perovskite photovoltaics ), whereas 4-methoxyphenethyl iodide is more likely used in synthetic organic chemistry.
Complex Iodides
Morpholinium, 4-[2-(4-Methoxyphenyl)-1-thioxoethyl]-4-methyl-, Iodide
Biological Activity
4-Methoxyphenethyl iodide (also known as 4-methoxyphenethyl iodide or 4-MPEI) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4-MPEI, focusing on its anti-cancer properties, inhibition of cholinesterases, and potential applications in treating parasitic infections.
Chemical Structure
The molecular structure of 4-MPEI is characterized by a methoxy group attached to a phenethyl backbone with an iodine atom. This unique configuration contributes to its biological activity, influencing interactions with various biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of 4-MPEI and its analogs. A systematic structure-activity relationship (SAR) study demonstrated that modifications to the methoxy group and the introduction of halogens significantly affect the compound's potency against various cancer cell lines.
Table 1: IC50 Values of 4-MPEI and Its Analogues
| Compound | A549 (Lung) | H460 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | OVCAR-3 (Ovarian) | PC-3 (Prostate) |
|---|---|---|---|---|---|---|
| 4-MPEI | 2.56 μM | 2.87 μM | 7.59 μM | 4.05 μM | 14.50 μM | 4.90 μM |
| p-Bromo Analog | <1 μM | <1 μM | <1 μM | <1 μM | <1 μM | <1 μM |
The data indicates that the p-bromo analogue exhibits significantly higher potency across all tested cell lines compared to 4-MPEI, suggesting that halogenation enhances anti-cancer activity .
Cholinesterase Inhibition
4-MPEI and its derivatives have also been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases.
Table 2: Inhibition Potency of Selected Compounds
| Compound | IC50 AChE (μM) | IC50 BuChE (μM) |
|---|---|---|
| 4-MPEI | 293 | N/A |
| 7b | 57 | 20 |
Compound 7b, a derivative of 4-MPEI, demonstrated significantly stronger inhibition compared to the positive control physostigmine, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Anti-Parasitic Activity
The anti-parasitic effects of iodinated compounds have been explored, particularly against Leishmania and Trypanosoma species. Preliminary results suggest that derivatives of 4-MPEI may exhibit significant anti-parasitic activity.
Table 3: Anti-Parasitic Activity Summary
| Compound | EC50 Leishmania (μg/mL) | EC50 Trypanosoma (μg/mL) |
|---|---|---|
| Compound 2 | 17.9 | N/A |
| Compound 7 | N/A | 6.19 |
These findings indicate that certain derivatives possess potent anti-parasitic properties, with compound 7 showing notable efficacy against Trypanosoma .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from 4-MPEI:
- Antileukemic Agents : Research on benzimidazole derivatives containing the methoxyphenethyl moiety demonstrated promising antileukemic effects, highlighting the potential for developing new cancer therapies based on this scaffold .
- Neuroprotective Effects : Investigations into the neuroprotective properties of methoxyphenethyl compounds have indicated their ability to modulate cholinergic signaling pathways, which may be beneficial in treating neurodegenerative diseases .
- Hybridoma Technology : Studies utilizing hybridoma technology have shown that antibodies generated against plant-derived drugs can also recognize synthetic analogs like those based on methoxyphenethyl structures, further supporting their relevance in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
